molecular formula C11H10FNOS B8416026 C-(4-(3-Fluorophenoxy)thiophen-2-yl)methylamine

C-(4-(3-Fluorophenoxy)thiophen-2-yl)methylamine

Cat. No.: B8416026
M. Wt: 223.27 g/mol
InChI Key: YUIQILQEQGPGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-(4-(3-Fluorophenoxy)thiophen-2-yl)methylamine is a useful research compound. Its molecular formula is C11H10FNOS and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10FNOS

Molecular Weight

223.27 g/mol

IUPAC Name

[4-(3-fluorophenoxy)thiophen-2-yl]methanamine

InChI

InChI=1S/C11H10FNOS/c12-8-2-1-3-9(4-8)14-10-5-11(6-13)15-7-10/h1-5,7H,6,13H2

InChI Key

YUIQILQEQGPGPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CSC(=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(3-Fluorophenoxy)thiophene-2-carbaldehyde described in Preparation Example 34 (210 mg, 0.95 mmol) was dissolved in 7N ammonia/methanol (30 mL), Raney nickel (500 mg) was added thereto, followed by stirring for 19 hours under hydrogen atmosphere at room temperature. The reaction mixture was filtered through Celite pad, Raney nickel was removed, silica gel was added to the filtrate, then, the solvent was evaporated in vacuo, for adsorption on silica gel, purification by silica gel chromatography (ethyl acetate, then ethyl acetate:methanol=4:1) was carried out, and the title compound (70 mg, 0.32 mmol) was obtained as a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 34
Quantity
210 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
catalyst
Reaction Step Four

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